(4-Chloro-2-fluoropyridin-3-YL)methylamine

Catalog No.
S13821482
CAS No.
M.F
C6H6ClFN2
M. Wt
160.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chloro-2-fluoropyridin-3-YL)methylamine

Product Name

(4-Chloro-2-fluoropyridin-3-YL)methylamine

IUPAC Name

(4-chloro-2-fluoropyridin-3-yl)methanamine

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

InChI

InChI=1S/C6H6ClFN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2

InChI Key

CMZKQGFAEDXSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CN)F

(4-Chloro-2-fluoropyridin-3-yl)methylamine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms. Its molecular formula is C6H6ClFN2C_6H_6ClFN_2 and it has a molecular weight of approximately 160.58 g/mol. The compound is notable for its unique combination of halogen substituents, which can significantly influence its chemical behavior and biological activity. The structure includes a pyridine ring at the core, with a methylamine group attached to the carbon adjacent to the nitrogen atom in the ring, making it a potential candidate for various

  • Nucleophilic Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom.
  • Oxidation: The amine group can be oxidized to form corresponding imines or other nitrogen-containing compounds.
  • Reduction: The compound may undergo reduction reactions, particularly at the nitrogen atom, to yield secondary or tertiary amines.
  • Coupling Reactions: It can be utilized in coupling reactions, such as Suzuki or Sonogashira coupling, due to its electrophilic nature.

These reactions make (4-Chloro-2-fluoropyridin-3-yl)methylamine an important building block in organic synthesis.

The biological activity of (4-Chloro-2-fluoropyridin-3-yl)methylamine is primarily related to its interactions with various biological targets. Compounds with similar structures have shown potential as:

  • Antimicrobial Agents: Some derivatives exhibit activity against bacteria and fungi.
  • Anticancer Properties: Certain analogs have demonstrated efficacy in inhibiting tumor growth through various mechanisms.
  • Receptor Modulation: The compound may interact with specific receptors, influencing signaling pathways that are critical in disease processes.

The unique combination of halogen atoms in (4-Chloro-2-fluoropyridin-3-yl)methylamine enhances its reactivity and selectivity towards biological targets, making it a subject of interest in pharmacological research.

Several synthetic routes can be employed to prepare (4-Chloro-2-fluoropyridin-3-yl)methylamine:

  • Halogenation of Pyridine Derivatives: Starting from 2-chloropyridine, fluorination can be achieved using reagents like potassium fluoride or other fluorinating agents under controlled conditions.
  • Methylation Reactions: The introduction of the methylamine group can be accomplished through reductive amination or direct alkylation methods using appropriate methylating agents.
  • Coupling Reactions: Utilizing coupling strategies involving boronic acids or halides can facilitate the formation of the desired pyridine derivative.

These methods allow for the efficient synthesis of (4-Chloro-2-fluoropyridin-3-yl)methylamine with good yields and purity.

(4-Chloro-2-fluoropyridin-3-yl)methylamine has several applications across different fields:

  • Medicinal Chemistry: It serves as a key intermediate in the development of pharmaceuticals, particularly for diseases involving microbial infections and cancer.
  • Agricultural Chemicals: The compound may be used in formulating agrochemicals due to its potential biological activity against pests and pathogens.
  • Material Science: Its unique properties may find applications in developing new materials or coatings that require specific chemical interactions.

These diverse applications highlight the compound's versatility and importance in scientific research.

Interaction studies involving (4-Chloro-2-fluoropyridin-3-yl)methylamine focus on its binding affinity and specificity towards various biological targets. Research has shown that:

  • The compound interacts with specific enzymes and receptors, potentially modulating their activity.
  • Binding studies often utilize techniques such as surface plasmon resonance or radiolabeled assays to determine kinetic parameters and binding affinities.

Understanding these interactions is crucial for optimizing the compound's efficacy as a therapeutic agent.

Several compounds share structural similarities with (4-Chloro-2-fluoropyridin-3-yl)methylamine. These include:

  • (4-Chloro-pyridin-3-YL)methylamine
    • Lacks fluorine substitution; may exhibit different reactivity profiles.
  • (2-Fluoropyridin-3-YL)methylamine
    • Fluorine is positioned differently; this affects electronic properties and biological activity.
  • (4-Bromo-pyridin-3-YL)methylamine
    • Bromine substitution instead of chlorine; generally more reactive but less selective.

Uniqueness

The uniqueness of (4-Chloro-2-fluoropyridin-3-yl)methylamine lies in its specific combination of chlorine and fluorine substituents on the pyridine ring. This combination enhances its reactivity while providing distinct electronic properties compared to similar compounds, making it particularly valuable in medicinal chemistry and related fields.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

160.0203541 g/mol

Monoisotopic Mass

160.0203541 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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